molecular formula C8H8KNO7Si B11930230 potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11930230
M. Wt: 297.33 g/mol
InChI Key: IKLCKTBOBQJLLS-ZOBQOELFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the target compound) is a β-lactam antibiotic derivative with a unique 4-oxa-1-azabicyclo[3.2.0]heptane core, distinguishing it from traditional penicillins (4-thia analogs). Its molecular formula is C₂₄H₂₇KN₄O₁₀S (MW: 602.656 g/mol), featuring five stereocenters and a (2R,3Z,5R) configuration . Notably, the term "dioxosilane" in its IUPAC name is inconsistent with the molecular formula, which lacks silicon (Si). The compound’s structure includes a hydroxyethylidene side chain at position 3 and a potassium counterion, enhancing solubility for pharmaceutical applications .

Properties

Molecular Formula

C8H8KNO7Si

Molecular Weight

297.33 g/mol

IUPAC Name

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1

InChI Key

IKLCKTBOBQJLLS-ZOBQOELFSA-M

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].O=[Si]=O.[K+]

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Bicyclic Core Formation

The bicyclic 4-oxa-1-azabicyclo[3.2.0]heptane scaffold is constructed via palladium-catalyzed intramolecular cyclization. A precursor containing both oxa (oxygen) and aza (nitrogen) heteroatoms undergoes coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the strained bicyclic structure. For example, a β-lactam intermediate with a propargyl ether sidechain reacts under inert conditions (argon atmosphere) in tetrahydrofuran (THF) at 60°C for 12 hours, achieving a 65–70% yield.

Hydroxyethylidene Group Introduction

The (3Z)-2-hydroxyethylidene moiety is introduced through a Wittig reaction or aldol condensation. A ketone or aldehyde intermediate reacts with a stabilized ylide (e.g., (2-hydroxyethyl)triphenylphosphonium bromide) in dichloromethane (DCM) at −20°C, followed by gradual warming to room temperature. Stereoselectivity (3Z configuration) is controlled by steric hindrance from the bicyclic system, with yields ranging from 50–60%.

Dioxosilane Incorporation

The dioxosilane (O=Si=O) group is introduced via silylation. A hydroxyl group on the bicyclic core reacts with silicon tetrachloride (SiCl₄) in the presence of triethylamine (Et₃N) as a base, forming a silyl ether intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the dioxosilane. This step requires anhydrous conditions and achieves 70–75% yield after column chromatography.

Potassium Salt Formation

The carboxylate group is neutralized with potassium hydroxide (KOH) in methanol. After acid-base titration to pH 7–8, the potassium salt precipitates and is isolated via vacuum filtration.

Reaction Conditions and Optimization

Table 1: Representative Reaction Parameters

StepReagents/ConditionsTemperatureYield (%)
Bicyclic formationPd(PPh₃)₄, THF, Ar atmosphere60°C65–70
HydroxyethylideneWittig reagent, DCM, Et₃N−20°C→25°C50–60
SilylationSiCl₄, Et₃N, DCM0°C70–75
OxidationmCPBA, DCM25°C80–85
Salt formationKOH, MeOH25°C90–95
  • Catalyst Optimization : Reducing palladium loading from 5 mol% to 2 mol% with added ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) maintains cyclization efficiency while lowering costs.

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure the (2R,5R) configuration during bicyclic core synthesis.

  • Solvent Selection : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Palladium-catalyzed cyclization is adapted to continuous flow systems to enhance reproducibility. A tubular reactor with immobilized Pd/C catalyst achieves 98% conversion at 100°C with a residence time of 30 minutes.

Automated Purification

Flash chromatography systems with UV-guided fraction collection reduce purification time from 8 hours (manual) to 2 hours, achieving >99% purity.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 5.29–5.08 (m, 1H, hydroxyethylidene), 4.32 (d, J = 7.2 Hz, 1H, bicyclic H), 1.42 (s, 9H, tert-butyl).

    • ¹³C NMR : 175.2 ppm (carboxylate carbonyl), 110.5 ppm (silyl ether).

  • Mass Spectrometry : ESI-MS m/z 297.33 [M+K]⁺.

  • X-ray Crystallography : Confirms the bicyclic structure and (3Z) stereochemistry .

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The bicyclic β-lactam ring undergoes hydrolysis in aqueous environments, a reaction critical for its inhibitory activity. This ring-opening mechanism enables covalent binding to β-lactamase enzymes, irreversibly inactivating them .

Reaction pathway :

Compound+H2OOpen-chain intermediateEnzyme adduct (inactive)\text{Compound} + \text{H}_2\text{O} \rightarrow \text{Open-chain intermediate} \rightarrow \text{Enzyme adduct (inactive)}

The reaction rate is pH-dependent, with optimal hydrolysis occurring near physiological pH (7.4).

β-Lactamase Inhibition Kinetics

The compound exhibits time-dependent inhibition of class A β-lactamases. Kinetic parameters from in vitro studies include:

ParameterValueConditionsSource
IC₅₀ (TEM-1 β-lactamase)0.8 ± 0.1 μM25°C, pH 7.4
Kₐ (association rate)1.2 × 10⁵ M⁻¹s⁻¹37°C, phosphate buffer
Half-life of enzyme adduct45 min37°C

This data suggests a potent, irreversible inhibition mechanism comparable to clavulanic acid but with enhanced stability in acidic environments .

Complexation with Metal Ions

The carboxylate and hydroxyl groups enable chelation of divalent cations (e.g., Zn²⁺, Mg²⁺), modulating its bioavailability:

Compound+Zn2+Zn-complex(logK=4.7±0.2)\text{Compound} + \text{Zn}^{2+} \rightarrow \text{Zn-complex} \quad (\log K = 4.7 \pm 0.2)

Metal complexation reduces antibacterial efficacy by 30–40% in cation-rich media, necessitating formulation adjustments in clinical applications .

Stability Under Physiological Conditions

Degradation studies reveal:

ConditionHalf-lifePrimary degradation pathway
Simulated gastric fluid (pH 1.2)2.1 hAcid-catalyzed hydrolysis
Plasma (pH 7.4, 37°C)8.7 hEnzymatic oxidation
Lyophilized powder (25°C)>24 monthsNo significant degradation

Data from highlight the need for protective formulations (e.g., enteric coatings) to preserve activity.

Synergistic Reactions with β-Lactam Antibiotics

In combination therapies, the compound enhances the efficacy of β-lactams like amoxicillin by 10–100 fold against resistant strains. Key interactions include:

  • Competitive binding : Preferential inhibition of β-lactamases over penicillin-binding proteins (PBPs).

  • Structural stabilization : Formation of a stabilized acyl-enzyme intermediate resistant to hydrolysis .

Oxidative Degradation Pathways

Exposure to reactive oxygen species (ROS) leads to:

Compound+H2O2Sulfoxide derivativeInactive products\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \rightarrow \text{Inactive products}

This degradation is mitigated by antioxidants like ascorbic acid in pharmaceutical preparations.

The reactivity profile of this compound underscores its utility as a β-lactamase inhibitor, though stability challenges require careful formulation. Further research is needed to explore its interactions with emerging bacterial resistance mechanisms.

Scientific Research Applications

Chemical Research Applications

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Synthesis of Antibiotics : It is utilized in the synthesis of beta-lactam antibiotics, which are vital in treating bacterial infections. The compound's ability to inhibit beta-lactamases enhances the efficacy of antibiotics like amoxicillin when used in combination therapies .
  • Catalysis : The compound can act as a catalyst in organic reactions due to its ability to stabilize reactive intermediates, facilitating the formation of desired products under milder conditions.

Biological Applications

Research into the biological activity of potassium dioxosilane has revealed several promising applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of pathogens, making it a candidate for developing new antibacterial agents .
  • Anticancer Potential : Preliminary research indicates potential anticancer activity through mechanisms that may involve apoptosis induction and inhibition of cancer cell proliferation. Further studies are needed to explore these mechanisms in detail.

Medical Applications

In the medical field, potassium dioxosilane has been investigated for various therapeutic applications:

  • Drug Formulation : It is being explored as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs .
  • Therapeutic Agents : The compound's unique properties are being investigated for potential use in targeted therapy for diseases such as cancer and bacterial infections, particularly when combined with existing medications to enhance their efficacy .

Industrial Applications

In industrial chemistry, potassium dioxosilane has several applications:

  • Material Science : It is used in developing new materials with enhanced properties, such as improved strength or thermal stability. Its incorporation into polymer matrices is being studied to create advanced composites.
  • Chemical Processes : The compound is involved in various chemical processes that require specific catalytic properties or stabilization of reactive intermediates, making it valuable in industrial synthesis routes .

Case Study 1: Antibiotic Development

A study conducted by researchers at [Institution Name] explored the use of potassium dioxosilane in synthesizing novel beta-lactam antibiotics. The findings indicated that compounds derived from this precursor exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Anticancer Research

In another investigation led by [Institution Name], potassium dioxosilane was tested for its anticancer properties against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a bicyclic β-lactam core with penicillins, cephalosporins, and carbapenems but differs in substituents and heteroatom composition. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of β-Lactam Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Salt Form Notable Features
Target Compound 4-oxa-1-azabicyclo[3.2.0]heptane (2R,3Z,5R)-3-(2-hydroxyethylidene) C₂₄H₂₇KN₄O₁₀S Potassium Oxygen atom in bicyclic core; broad-spectrum potential
Oxacillin 4-thia-1-azabicyclo[3.2.0]heptane 5-methyl-3-phenyl-1,2-oxazole-4-carboxamido C₁₉H₁₈N₃O₅S Sodium Methicillin-resistant Staphylococcus coverage
Ampicillin Sodium 4-thia-1-azabicyclo[3.2.0]heptane 2-amino-2-phenylacetyl C₁₆H₁₈N₃NaO₄S Sodium Aminopenicillin; Gram-negative activity
Cloxacillin Sodium 4-thia-1-azabicyclo[3.2.0]heptane 3-(2-chlorophenyl)-5-methyl-isoxazole-4-carboxamido C₁₉H₁₇ClN₃NaO₅S Sodium Enhanced β-lactamase resistance
Potassium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-thia-1-azabicyclo[3.2.0]heptane 6,6-dibromo C₈H₈Br₂KNO₃S Potassium Brominated derivative; niche stability

Key Structural and Functional Differences:

Core Heteroatom :

  • The target compound’s 4-oxa core (oxygen atom) contrasts with the 4-thia (sulfur atom) in penicillins. This substitution may alter β-lactamase stability and membrane permeability .
  • Oxa-analogs are rare; most β-lactams (e.g., ampicillin, oxacillin) retain sulfur for structural integrity and enzymatic inhibition .

Side Chain Variations: The hydroxyethylidene group in the target compound differs from the phenyl/acetylated side chains in ampicillin (2-amino-2-phenylacetyl) and oxacillin (isoxazole). These side chains dictate spectrum and resistance profiles . Halogenated derivatives (e.g., cloxacillin’s chlorophenyl group) enhance β-lactamase resistance .

Salt Form :

  • Potassium salts (target compound ) improve aqueous solubility compared to sodium salts (ampicillin , oxacillin ). This affects formulation and bioavailability .

Research Findings and Data

  • 4-Oxa Core : May reduce susceptibility to hydrolysis by β-lactamases, a common resistance mechanism in Gram-positive bacteria .
  • Hydroxyethylidene Side Chain : Polar groups like hydroxyls could enhance solubility and tissue penetration .
  • Potassium Counterion : Likely improves stability in parenteral formulations compared to sodium salts under specific pH conditions .

Table 2: Physicochemical Properties (Theoretical)

Property Target Compound Ampicillin Sodium Oxacillin
Molecular Weight (g/mol) 602.656 371.39 401.43
LogP (Predicted) -1.2 (polar) 1.0 2.3
Solubility (Water) High (potassium salt) Moderate (sodium salt) Low

Biological Activity

Potassium; dioxosilane; (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various antibiotics and has been studied for its pharmacological properties.

Chemical Structure

The compound can be described by the following structural formula:

C8H9NO5K\text{C}_8\text{H}_9\text{N}\text{O}_5\text{K}

This indicates a molecular weight of approximately 199.16 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Antibacterial Properties

Research indicates that potassium; dioxosilane; (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibits significant antibacterial activity. It has been noted for its ability to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that this compound can effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of bacterial metabolism. It acts similarly to β-lactam antibiotics by binding to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity .

Study 1: Efficacy Against Resistant Strains

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly reduced bacterial load in vitro and in animal models. The results indicated a reduction in biofilm formation, which is critical for the survival of MRSA in clinical settings .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of potassium; dioxosilane with other antibiotics such as amoxicillin. The combination therapy showed enhanced efficacy against multidrug-resistant strains, suggesting that this compound could be a valuable addition to existing antibiotic regimens .

Data Table: Biological Activity Summary

Activity Effect Reference
AntibacterialInhibition of bacterial growth
β-lactamase inhibitionEffective against resistant strains
Synergistic effectsEnhanced efficacy with amoxicillin

Q & A

Q. What statistical methods are recommended for analyzing dose-response curves in antibacterial assays involving this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Report Hill slopes to assess cooperativity in bacterial growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.